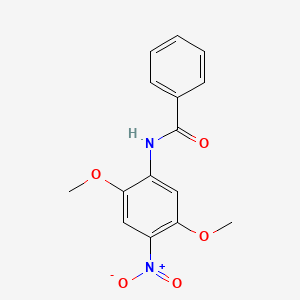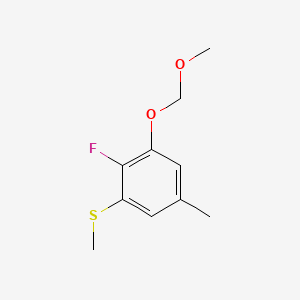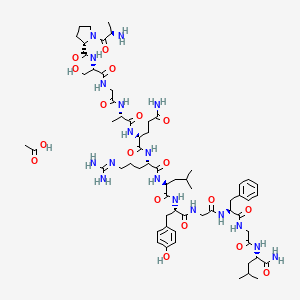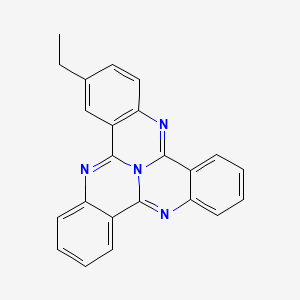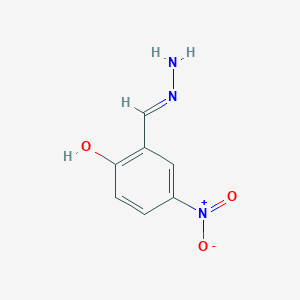
(1E)-2-hydroxy-5-nitro-benzaldehyde hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydrazinylmethylidene group and a nitro group attached to a cyclohexa-2,4-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of hydrazine derivatives with nitro-substituted cyclohexadienones. One common method includes the condensation of hydrazine hydrate with 4-nitrocyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinylmethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites in biomolecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrocyclohexa-2,4-dien-1-one: Lacks the hydrazinylmethylidene group, making it less reactive in certain biochemical applications.
6-(aminomethylidene)-4-nitrocyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to the presence of both hydrazinylmethylidene and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H7N3O3 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-[(E)-hydrazinylidenemethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H7N3O3/c8-9-4-5-3-6(10(12)13)1-2-7(5)11/h1-4,11H,8H2/b9-4+ |
InChI-Schlüssel |
UFHMSBIPLZSWJA-RUDMXATFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


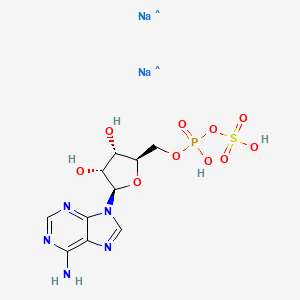
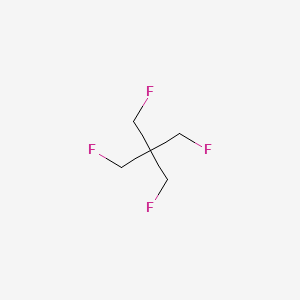
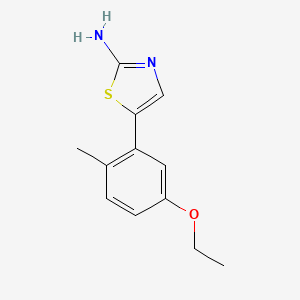
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
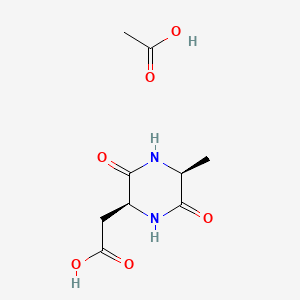
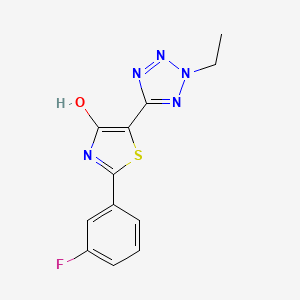

![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
